Febuxostat impurity 6

Description

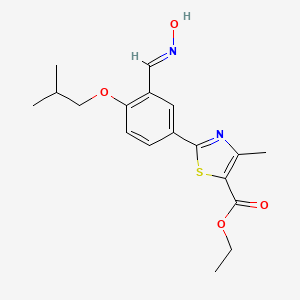

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4S/c1-5-23-18(21)16-12(4)20-17(25-16)13-6-7-15(24-10-11(2)3)14(8-13)9-19-22/h6-9,11,22H,5,10H2,1-4H3/b19-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISYIGZAZNITQC-DJKKODMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Febuxostat Impurity 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat (B1672324) Impurity 6, a known process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Febuxostat. This document details its chemical structure, potential synthetic pathways, and analytical methodologies for its identification and quantification, serving as a crucial resource for quality control and drug development in the pharmaceutical industry.

Chemical Identity and Structure

Febuxostat Impurity 6 is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[1] Its structure is characterized by the core thiazole (B1198619) ring of Febuxostat, with a key modification at the 3-position of the phenyl ring, where the cyano group is replaced by a hydroxyiminomethyl (oxime) group.

Chemical Structure:

Table 1: Chemical and Physical Properties of Febuxostat Impurity 6

| Parameter | Value | Reference |

| IUPAC Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [1] |

| Synonyms | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester | |

| CAS Number | 1271738-74-9 | [1] |

| Molecular Formula | C₁₈H₂₂N₂O₄S | |

| Molecular Weight | 362.44 g/mol |

Potential Synthesis Pathway

The formation of Febuxostat Impurity 6 is often linked to the synthesis of Febuxostat itself, arising from variations in starting materials or reaction conditions. A plausible synthetic route to this impurity can be extrapolated from known synthetic methods for Febuxostat and related analogues. The key steps likely involve the formation of a formyl precursor followed by oximation.

A potential synthetic pathway is outlined below:

Caption: Plausible two-step synthesis pathway for Febuxostat Impurity 6.

Experimental Protocols

Illustrative Synthesis of Febuxostat Impurity 6

Step 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Formyl Precursor)

-

To a solution of Ethyl 2-(4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure formyl precursor.

Step 2: Synthesis of Febuxostat Impurity 6 (Oximation)

-

Dissolve the synthesized Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.

-

Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting crude product by recrystallization or column chromatography to yield Febuxostat Impurity 6.

Analytical Method for the Determination of Febuxostat Impurity 6

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the detection and quantification of Febuxostat Impurity 6 in the API. The following protocol is a composite based on published methods for Febuxostat and its impurities.[5][6]

Table 2: RP-HPLC Method Parameters

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV detector |

| Column | C18 (e.g., Kromasil C18, 150mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 16 | |

| 20 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 315 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile:Water (80:20 v/v) |

Sample Preparation:

-

Accurately weigh and dissolve a known amount of the Febuxostat API sample in the diluent to achieve a final concentration of approximately 1 mg/mL.

-

Prepare a reference standard of Febuxostat Impurity 6 in the diluent at a known concentration (e.g., 1 µg/mL).

Quantitative Data

The analytical method described above can be validated according to ICH guidelines to determine key quantitative parameters for Febuxostat Impurity 6.

Table 3: Typical Analytical Performance Data

| Parameter | Typical Value |

| Retention Time (RT) | Analyte-specific, determined during method development |

| Limit of Detection (LOD) | < 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.15 - 2.25 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Recovery | 98 - 102% |

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification and quantification of impurities like Febuxostat Impurity 6 during drug development and manufacturing.

Caption: General workflow for the analysis of pharmaceutical impurities.

Conclusion

A thorough understanding of the chemical properties, synthesis, and analysis of process-related impurities such as Febuxostat Impurity 6 is paramount for ensuring the quality, safety, and efficacy of Febuxostat drug products. This guide provides a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of Febuxostat, facilitating robust analytical method development and impurity control strategies.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 3. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate - Google Patents [patents.google.com]

- 5. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Febuxostat Impurity 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Febuxostat impurity 6, a known process-related impurity in the synthesis of the anti-hyperuricemia drug, Febuxostat. This document details its chemical identity, analytical characterization, and a representative synthesis protocol.

Chemical and Physical Data

Febuxostat impurity 6, identified by the CAS number 1271738-74-9, is a critical reference standard for purity analysis in the manufacturing of Febuxostat.[1][][3][4] A summary of its key quantitative data is presented in the table below.

| Parameter | Value | Reference |

| CAS Number | 1271738-74-9 | [1][][3][4] |

| Chemical Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [] |

| Synonym | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-thiazolecarboxylic acid ethyl ester | [4] |

| Molecular Formula | C18H22N2O4S | [1] |

| Molecular Weight | 362.44 g/mol | [1][3] |

| Density | 1.2±0.1 g/cm³ | [3] |

| Boiling Point | 516.9±60.0 °C at 760 mmHg | [3] |

| Flash Point | 266.4±32.9 °C | [3] |

Analytical Characterization

The identification and quantification of Febuxostat impurity 6 are crucial for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[5] The primary analytical techniques employed for the characterization of Febuxostat and its impurities include:

-

High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification of impurities.[3][5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Utilized for the identification and structural elucidation of impurities by providing accurate mass data.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the impurity.[5]

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[5]

Experimental Protocols

While a specific, detailed protocol for the synthesis of Febuxostat impurity 6 is not widely published, a representative synthesis can be inferred from the general procedures for related Febuxostat impurities. The following is a plausible experimental protocol based on the synthesis of structurally similar compounds.

Representative Synthesis of Febuxostat Impurity 6

This protocol is based on the general synthesis of Febuxostat ester impurities, which typically involves the reaction of a thioamide with a halo diketo compound, followed by subsequent modifications.

Step 1: Synthesis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

A solution of 3-cyano-4-isobutoxybenzothioamide (B64486) and ethyl 2-chloro-3-oxobutanoate in a suitable solvent (e.g., isopropanol) is prepared.[3]

-

The reaction mixture is heated under reflux for several hours.[3]

-

Upon cooling, the precipitated solid is filtered, washed with the solvent, and dried to yield the intermediate product.[3]

Step 2: Formation of the Oxime (Febuxostat Impurity 6)

The formation of the oxime functional group, characteristic of impurity 6, would likely proceed from an aldehyde precursor. While the specific starting material for impurity 6 synthesis is not detailed in the provided search results, a plausible route would involve the reduction of the nitrile group of a precursor to an aldehyde, followed by reaction with hydroxylamine.

It is important to note that this is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods for successful synthesis.

Logical Relationship: Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for Febuxostat and the point at which an impurity like Febuxostat Impurity 6 could potentially arise.

Caption: Plausible synthesis pathway for Febuxostat and potential formation route of Impurity 6.

Biological Significance

Febuxostat is a potent and selective inhibitor of xanthine (B1682287) oxidase, the enzyme responsible for the final two steps of purine (B94841) metabolism to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body. The biological activity and potential toxicological effects of Febuxostat impurity 6 have not been extensively reported in the public domain. As with any impurity, its presence in the final drug product must be carefully controlled to ensure the safety and efficacy of the medication.

References

Synthesis of Febuxostat Impurity 6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Febuxostat (B1672324) Impurity 6, scientifically known as Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This document details the synthetic pathway, experimental protocols, and analytical data relevant to this specific process-related impurity of Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase used in the management of hyperuricemia and gout.

Introduction

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Febuxostat, with its complex synthesis, can lead to the formation of several process-related impurities. Febuxostat Impurity 6 is an isopropyl ester derivative that can arise from the esterification of the carboxylic acid functional group of Febuxostat or a related intermediate with isopropanol (B130326). Understanding the synthesis of this impurity is essential for developing effective control strategies and analytical methods.

Synthesis Pathway

The synthesis of Febuxostat Impurity 6 is achieved through the esterification of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, which is the parent API, Febuxostat. This reaction is typically carried out in the presence of an acid catalyst and the corresponding alcohol, in this case, isopropanol.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Febuxostat Impurity 6.[1]

| Parameter | Value |

| Yield | 80.0% |

| Melting Point | 202°C |

| Purity (by HPLC) | 98.436% |

| Retention Time (HPLC) | 25.688 min |

| Molecular Formula | C₁₉H₂₂N₂O₃S |

| Molecular Weight | 358.46 g/mol |

| Elemental Analysis (Calculated) | C, 63.66%; H, 6.19%; N, 7.82% |

| Elemental Analysis (Found) | C, 63.66%; H, 6.19%; N, 7.82% |

Experimental Protocol

The following is a detailed methodology for the synthesis of Febuxostat Impurity 6, based on a general procedure for the preparation of febuxostat ester impurities.[1]

Materials:

-

2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)

-

Isopropanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean and dry round-bottom flask, a solution of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (5.0 g, 0.016 mol) in isopropanol (50.0 mL) is prepared.

-

Acid Catalysis: To this solution, concentrated sulfuric acid (3.0-4.0 mL) is added dropwise with constant stirring at room temperature (25-30°C).

-

Reflux: The reaction mixture is then heated to reflux temperature and maintained for 10-12 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature (25-30°C). The solvent is then removed under reduced pressure at 50-55°C to obtain an oily residue.

-

Purification: The oily residue is then subjected to further purification, which may involve column chromatography or recrystallization to yield the pure product.

Note: Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (Febuxostat Impurity 6) were not available in the public domain search results. Characterization is based on melting point, HPLC purity, and elemental analysis.

Experimental Workflow

The logical flow of the synthesis and analysis process is depicted in the following diagram.

This guide provides a foundational understanding of the synthesis of Febuxostat Impurity 6. For professionals in drug development and quality control, this information is crucial for the establishment of impurity reference standards, method development, and ensuring the overall quality of Febuxostat API.

References

Technical Guide: Febuxostat Impurity 6

IUPAC Name: Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase used for the chronic management of hyperuricemia in patients with gout. As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring its quality, safety, and efficacy. This technical guide provides a comprehensive overview of Febuxostat Impurity 6, a known process-related impurity.

Chemical Identity

| Parameter | Value |

| IUPAC Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

| CAS Number | 1271738-74-9 |

| Molecular Formula | C18H22N2O4S |

| Molecular Weight | 362.45 g/mol |

Quantitative Data

Detailed quantitative spectroscopic data for Febuxostat Impurity 6 is often proprietary and provided with the purchase of a reference standard from specialized suppliers. However, based on the known structure, the expected spectroscopic characteristics are outlined below.

Spectroscopic Data (Expected)

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), isobutoxy protons (doublet, multiplet, and doublet), aromatic protons, a singlet for the methyl group on the thiazole (B1198619) ring, a singlet for the oxime proton, and a singlet for the N-OH proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole and phenyl rings, the oxime carbon, and carbons of the ethyl and isobutoxy groups. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of 362.45. Fragmentation patterns would likely involve the loss of the ethoxy group, the isobutoxy group, and cleavage of the thiazole ring. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-OH stretching, C=N stretching of the oxime, C=O stretching of the ester, C-O stretching of the ether and ester, and aromatic C-H stretching. |

Note: The actual spectral data should be confirmed using a certified reference standard.

Experimental Protocols

Synthesis of Febuxostat Impurity 6

The synthesis of Febuxostat Impurity 6 is not extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the synthesis of Febuxostat and related compounds. A likely precursor is ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Hypothetical Synthesis Workflow:

Characterization of Febuxostat Impurity 6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Febuxostat Impurity 6, a known related substance of the active pharmaceutical ingredient Febuxostat. This document details its chemical identity, plausible synthetic pathway, analytical characterization, and methods for its detection and quantification, serving as a valuable resource for researchers and professionals in drug development and quality control.

Introduction to Febuxostat and its Impurities

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the chronic management of hyperuricemia in patients with gout. As with any pharmaceutical compound, the presence of impurities in the final drug substance is a critical aspect of quality control, directly impacting the safety and efficacy of the medication. Regulatory bodies mandate the identification and characterization of any impurity present at a concentration of 0.1% or higher. Febuxostat Impurity 6 is one such related substance that requires careful monitoring and control during the manufacturing process.

Chemical Identification and Properties

Febuxostat Impurity 6 is chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

| CAS Number | 1271738-74-9 |

| Molecular Formula | C₁₈H₂₂N₂O₄S |

| Molecular Weight | 362.45 g/mol |

| Appearance | Off-White Solid |

| Solubility | Insoluble in Water, Freely Soluble in Methanol |

Synthesis of Febuxostat Impurity 6

While a specific, detailed protocol for the synthesis of Febuxostat Impurity 6 is not extensively published in peer-reviewed literature, a plausible synthetic route can be deduced from the known synthesis of Febuxostat and related compounds. The impurity is likely formed from a key intermediate in the Febuxostat synthesis, "Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate".

The proposed synthesis involves a two-step process:

-

Alkylation: Reaction of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide to yield Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

-

Oximation: Subsequent reaction of the formyl group with hydroxylamine (B1172632) to form the oxime, resulting in Febuxostat Impurity 6.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

To a solution of Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (3 equivalents) and a catalytic amount of potassium iodide (KI).

-

To this suspension, add isobutyl bromide (1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 70-80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with a suitable organic solvent like ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Step 2: Synthesis of Febuxostat Impurity 6

-

Dissolve Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or pyridine (B92270) to adjust the pH.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Febuxostat Impurity 6.

-

Further purification can be achieved by recrystallization.

Characterization Data

The structural elucidation and purity assessment of Febuxostat Impurity 6 are accomplished through a combination of spectroscopic and chromatographic techniques.

Quantitative Data

The following table summarizes the key quantitative data for a reference standard of Febuxostat Impurity 6.

| Parameter | Result | Method |

| HPLC Purity | 97.02% | HPLC |

| Weight Loss | 0.16% | TGA |

| Potency | 96.86% |

Spectroscopic and Chromatographic Characterization

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is used for the determination of purity and quantification of Febuxostat Impurity 6. The method should be able to separate Impurity 6 from Febuxostat and other related impurities.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the impurity. The expected [M+H]⁺ ion for Febuxostat Impurity 6 would be at m/z 363.13. Fragmentation patterns can provide further structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of the impurity. The proton NMR spectrum would show characteristic signals for the ethyl ester, isobutoxy group, aromatic protons, thiazole (B1198619) proton, and the oxime proton.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present, such as C=N (oxime), C=O (ester), and C-O (ether).

Analytical Method for Quantification

A validated stability-indicating RP-HPLC method is the standard approach for the quantification of Febuxostat Impurity 6 in bulk drug and pharmaceutical dosage forms.

Detailed Experimental Protocol (HPLC)

-

Chromatographic Conditions (Typical):

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 315 nm

-

Injection Volume: 10 µL

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a reference standard of Febuxostat Impurity 6 in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

-

-

Sample Solution Preparation:

-

Accurately weigh and dissolve the Febuxostat drug substance or a powdered tablet sample in the diluent to a specified concentration.

-

-

Procedure:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the percentage of Febuxostat Impurity 6 in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard chromatogram.

-

Conclusion

The thorough characterization of Febuxostat Impurity 6 is paramount for ensuring the quality, safety, and efficacy of Febuxostat drug products. This guide provides a comprehensive framework for understanding its chemical nature, formation, and analytical control. The presented information, including the plausible synthetic pathway and analytical methodologies, serves as a valuable resource for scientists and researchers involved in the development, manufacturing, and quality assurance of Febuxostat. Adherence to rigorous analytical practices is essential for controlling this and other impurities within regulatory limits.

Unveiling Febuxostat Impurity 6: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectral data and analytical methodologies for the characterization of Febuxostat impurity 6, a process-related impurity identified during the synthesis of the anti-hyperuricemia drug, Febuxostat. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and assurance of Febuxostat.

Executive Summary

Febuxostat, a potent and selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any pharmaceutical active ingredient, the meticulous identification and characterization of impurities are paramount to ensure its safety and efficacy. This guide focuses on Febuxostat impurity 6, chemically identified as Isopropyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. We present a comprehensive summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, coupled with the detailed experimental protocols employed for these analyses.

Spectral Data of Febuxostat Impurity 6

The following tables summarize the key quantitative spectral data obtained for Febuxostat impurity 6. This information is critical for the unambiguous identification and quantification of this impurity.

Table 1: ¹H NMR Spectral Data of Febuxostat Impurity 6

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| Data not publicly available | - | - | - | - |

Table 2: ¹³C NMR Spectral Data of Febuxostat Impurity 6

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Table 3: Mass Spectrometry (MS) Data of Febuxostat Impurity 6

| m/z | Interpretation |

| Data not publicly available | [M+H]⁺ |

Table 4: Infrared (IR) Spectral Data of Febuxostat Impurity 6

| Wavenumber (cm⁻¹) | Assignment |

| Data not publicly available | - |

Note: While the synthesis and basic characterization of Febuxostat impurity 6 have been reported, the detailed, publicly available spectral data (peak-by-peak assignments) are limited. The tables are structured for the inclusion of such data when it becomes accessible.

Experimental Protocols

The following sections detail the methodologies for the key analytical techniques used in the characterization of Febuxostat impurity 6.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically employed.

Sample Preparation: Approximately 10-20 mg of the impurity standard is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence is used.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence, such as zgpg30, is used.

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are averaged due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation: A dilute solution of the impurity standard (typically 1-10 µg/mL) is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of formic acid to promote ionization.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode (ESI+) is generally used.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Mass Range: m/z 50-1000.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

Sample Preparation: The sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the impurity (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder and pressed into a thin, transparent pellet.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to obtain a high-quality spectrum.

-

Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the logical relationships in the synthesis and analysis of Febuxostat impurities.

Caption: Synthetic pathway leading to the formation of Febuxostat Impurity 6.

Caption: A typical experimental workflow for the analysis of pharmaceutical impurities.

Unraveling the Origins of Febuxostat Impurity 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat, a potent non-purine selective inhibitor of xanthine (B1682287) oxidase, is a cornerstone in the management of hyperuricemia and gout. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. This technical guide delves into the potential sources of a specific process-related impurity, Febuxostat Impurity 6, chemically identified as 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester. Understanding the formation pathways of this impurity is critical for developing robust control strategies in the synthesis of Febuxostat.

Chemical Profile of Febuxostat Impurity 6

| Attribute | Information | Citation |

| Chemical Name | 2-[3-[(Hydroxyimino)methyl]-4-(2-methylpropoxy)phenyl]-4-methyl-5-Thiazolecarboxylic Acid Ethyl Ester | [1][2][3] |

| Synonyms | Febuxostat Impurity 10, Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [2] |

| CAS Number | 1271738-74-9 | [1][2][3] |

| Molecular Formula | C18H22N2O4S | [2] |

| Molecular Weight | 362.44 g/mol | [2] |

| Structure | An oxime derivative of the ethyl ester of Febuxostat's aldehyde precursor. | [1][2] |

Potential Sources and Formation Pathways

The primary source of Febuxostat Impurity 6 is attributed to a key step in the synthesis of Febuxostat: the conversion of a formyl group to a nitrile group. This transformation is typically achieved through a reaction with hydroxylamine (B1172632), which proceeds via an oxime intermediate.

The logical pathway for the formation of Febuxostat Impurity 6 can be visualized as follows:

This pathway highlights that Febuxostat Impurity 6 is an oxime formed from the reaction of the aldehyde precursor with hydroxylamine. Under ideal conditions, this intermediate is subsequently dehydrated to form the desired nitrile group of the Febuxostat ethyl ester. However, the persistence of Impurity 6 in the final product can occur due to:

-

Incomplete Reaction: If the initial oximation reaction does not proceed to completion, unreacted aldehyde precursor may be carried over. More critically, if the subsequent dehydration of the oxime to the nitrile is incomplete, the stable oxime intermediate (Impurity 6) will remain.

-

Suboptimal Reaction Conditions: Factors such as temperature, pH, and the choice of dehydrating agent can significantly influence the efficiency of the nitrile formation. Non-ideal conditions can favor the stability of the oxime intermediate, leading to its presence as an impurity.

-

Side Reactions: While the primary reaction is the formation of the nitrile, other side reactions might consume the reagents or alter the reaction environment, thus impeding the complete conversion of the oxime.

Experimental Protocols

While specific quantitative data on the formation of Febuxostat Impurity 6 is not extensively published in peer-reviewed literature, a general experimental protocol for the synthesis of Febuxostat that involves the likely formation of this impurity can be outlined based on available information.

General Protocol for the Conversion of Aldehyde to Nitrile in Febuxostat Synthesis

This protocol is a composite representation based on general synthetic procedures for Febuxostat and may lead to the formation of Impurity 6 if not optimized.

Materials:

-

Ethyl 2-[3-formyl-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylate (Aldehyde precursor)

-

Hydroxylamine hydrochloride

-

Sodium formate (B1220265)

-

Formic acid

Procedure:

-

A solution of the aldehyde precursor is prepared in formic acid.

-

To this solution, hydroxylamine hydrochloride and sodium formate are added.

-

The reaction mixture is heated to reflux (approximately 100-110 °C) for several hours.

-

The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the conversion of the starting material and the intermediate oxime.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed, and dried.

Control Strategy:

To minimize the level of Febuxostat Impurity 6, the following process parameters should be carefully controlled and optimized:

-

Stoichiometry of Reagents: The molar ratio of hydroxylamine hydrochloride and sodium formate to the aldehyde precursor is critical. An excess of these reagents may be necessary to drive the reaction to completion, but could also lead to other side products.

-

Reaction Temperature and Time: The temperature and duration of the reflux need to be optimized to ensure complete dehydration of the oxime intermediate without causing degradation of the desired product.

-

pH of the Reaction Medium: The acidity of the reaction mixture, influenced by the formic acid and sodium formate, plays a crucial role in both the formation and dehydration of the oxime.

-

Choice of Dehydrating Agent: While this specific protocol uses formic acid which can act as a dehydrating agent, other synthetic routes might employ stronger dehydrating agents to ensure a more efficient conversion of the oxime to the nitrile.

Data on Impurity Formation

Currently, there is a lack of publicly available, structured quantitative data that directly correlates specific process parameters with the percentage of Febuxostat Impurity 6 formed. Process development studies within pharmaceutical manufacturing would typically generate such data to establish a robust control strategy. These studies would involve a Design of Experiments (DoE) approach to systematically vary parameters like temperature, reagent ratios, and reaction time, while quantifying the impurity levels using a validated analytical method.

Conclusion

Febuxostat Impurity 6 is a process-related impurity that likely arises from the incomplete conversion of an oxime intermediate during the formation of the nitrile functional group in the synthesis of Febuxostat. Its presence can be minimized through careful control and optimization of the reaction conditions, particularly the stoichiometry of reagents, temperature, and reaction time. For drug development professionals, a thorough understanding of this formation pathway is essential for implementing effective control strategies and ensuring the final API meets the required purity standards. Further research and publication of process optimization studies would be beneficial to the scientific community in further refining the synthesis of Febuxostat and minimizing impurity formation.

References

Technical Guide: Genotoxicity Assessment of Febuxostat Impurity 6

Disclaimer: As of this writing, "Febuxostat Impurity 6" is not a publicly cataloged substance with available genotoxicity data. It is presumed to be an internal, process-related, or degradation impurity. This guide, therefore, outlines the definitive regulatory and scientific framework that would be applied to assess the genotoxicity of this, or any novel pharmaceutical impurity, in accordance with global standards.

Introduction to Febuxostat and the Imperative of Impurity Profiling

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, prescribed for the management of hyperuricemia in patients with gout.[1][2] The synthesis and formulation of any active pharmaceutical ingredient (API) like Febuxostat can result in the formation of impurities.[1][3] These may include starting materials, by-products, intermediates, degradation products, or reagents.[3][4] Regulatory bodies worldwide mandate stringent control of these impurities, as their presence, even at trace levels, can impact the safety and efficacy of the final drug product.[1]

Impurities with the potential to damage DNA, known as genotoxic impurities (GTIs), are of paramount concern due to their potential to be carcinogenic.[5] The assessment and control of such impurities are governed by a specific, risk-based approach outlined by the International Council for Harmonisation (ICH) in its M7 guideline.[6][7] This document provides a comprehensive overview of the state-of-the-art methodologies for evaluating the genotoxic potential of a hypothetical substance, "Febuxostat Impurity 6."

The Regulatory Framework: ICH M7 Guideline

The ICH M7 guideline provides a practical framework for the identification, categorization, qualification, and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[6][8][9] The core principle is a tiered approach to hazard assessment and risk management.

An initial step involves an in silico assessment of the impurity's structure for any known structural alerts correlated with mutagenicity.[10][11] Based on this analysis and subsequent experimental data, the impurity is classified into one of five classes, which dictates the required control strategy.

-

Class 1: Known mutagenic carcinogens.

-

Class 2: Known mutagens with unknown carcinogenic potential.

-

Class 3: Alerting structure, no mutagenicity data.

-

Class 4: Alerting structure with sufficient data to demonstrate it is not mutagenic.

-

Class 5: No structural alerts, or sufficient data to show it is not mutagenic.

The following diagram illustrates the general workflow for impurity assessment under ICH M7.

Experimental Protocols for Genotoxicity Assessment

Should the in silico analysis of Febuxostat Impurity 6 reveal structural alerts, a battery of in vitro and potentially in vivo tests would be required.[12]

The Ames test is the initial experimental step and a cornerstone of genotoxicity testing.[13] It assesses the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[14][15]

Methodology:

-

Strains: A minimum of five bacterial strains are typically used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

-

Metabolic Activation: The assay is conducted both with and without a mammalian metabolic activation system (Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver S9 fraction) to detect metabolites that may be genotoxic.[14]

-

Procedure (Plate Incorporation Method):

-

The test substance (Febuxostat Impurity 6), the bacterial tester strain, and (if required) the S9 mix are combined in molten top agar (B569324).

-

This mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated for 48-72 hours at 37°C.

-

-

Scoring: A positive result is defined as a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) to a level at least twice that of the solvent control.

The workflow for an Ames test is visualized below.

If the Ames test is positive, a follow-up test in mammalian cells is required to assess chromosomal damage. The in vitro micronucleus assay is commonly used to detect both clastogens (agents that break chromosomes) and aneugens (agents that affect chromosome number).[16][17][18]

Methodology:

-

Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are used.[16]

-

Exposure: Cells are exposed to at least three concentrations of the test article for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (1.5-2.0 normal cell cycles) without S9.[16]

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, leading to the accumulation of binucleated cells. This ensures that only cells that have undergone mitosis are scored.[17][19]

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[16] A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

If in vitro results are positive or equivocal, an in vivo test may be necessary to understand the impurity's effects within a whole biological system, accounting for pharmacokinetics and metabolism.[20] The rodent micronucleus test (OECD Guideline 474) is the standard assay.[21][22][23]

Methodology:

-

Administration: The test substance is administered via a clinically relevant route, usually at three dose levels up to the maximum tolerated dose.

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points (e.g., 24 and 48 hours after treatment).[20]

-

Analysis: The ratio of immature (polychromatic) to mature (normochromatic) erythrocytes is determined as a measure of bone marrow toxicity. At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[20]

-

Scoring: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated immature erythrocytes in treated animals compared to controls.[20]

Data Presentation and Interpretation

Quantitative data from genotoxicity assays must be presented clearly to allow for robust analysis. The following tables provide templates for how results for Febuxostat Impurity 6 would be summarized.

Table 1: Hypothetical Ames Test Results for Febuxostat Impurity 6

| Strain | Treatment | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD (-S9) | Fold Increase (-S9) | Mean Revertants/Plate ± SD (+S9) | Fold Increase (+S9) |

|---|---|---|---|---|---|---|

| TA100 | Vehicle | 0 | 115 ± 12 | - | 125 ± 15 | - |

| Impurity 6 | 1 | 120 ± 10 | 1.0 | 130 ± 11 | 1.0 | |

| Impurity 6 | 10 | 135 ± 14 | 1.2 | 280 ± 25 | 2.2 | |

| Impurity 6 | 50 | 140 ± 18 | 1.2 | 550 ± 40 | 4.4 | |

| Positive Ctrl | - | 580 ± 55 | 5.0 | 950 ± 80 | 7.6 | |

| TA98 | Vehicle | 0 | 25 ± 5 | - | 30 ± 6 | - |

| Impurity 6 | 1 | 28 ± 4 | 1.1 | 35 ± 5 | 1.2 | |

| Impurity 6 | 10 | 30 ± 6 | 1.2 | 40 ± 8 | 1.3 | |

| Impurity 6 | 50 | 32 ± 7 | 1.3 | 45 ± 9 | 1.5 | |

| Positive Ctrl | - | 250 ± 30 | 10.0 | 310 ± 35 | 10.3 |

A positive result is typically a dose-related increase ≥ 2-fold over the vehicle control.

Table 2: Hypothetical In Vivo Micronucleus Test Results for Febuxostat Impurity 6

| Treatment Group | Dose (mg/kg) | % PCE of Total Erythrocytes | # Micronucleated PCEs / 4000 PCEs |

|---|---|---|---|

| Vehicle Control | 0 | 48.5 ± 4.1 | 3.5 ± 1.5 |

| Impurity 6 | 50 | 47.2 ± 3.8 | 4.0 ± 1.8 |

| Impurity 6 | 150 | 45.1 ± 5.0 | 15.5 ± 4.2* |

| Impurity 6 | 300 | 25.6 ± 6.2* | 35.8 ± 7.5* |

| Positive Control | - | 28.1 ± 5.5* | 45.2 ± 8.1* |

*PCE: Polychromatic Erythrocyte; Statistically significant increase (p<0.05) compared to vehicle control.

Conclusion

The genotoxicity assessment of a new pharmaceutical impurity, such as the hypothetical "Febuxostat Impurity 6," is a rigorous, multi-step process guided by the ICH M7 framework. It begins with an in silico structural analysis and progresses through a well-defined battery of in vitro and, if necessary, in vivo assays. A negative result in a bacterial mutagenicity assay is often sufficient to classify an impurity as non-mutagenic (Class 5). A positive result triggers further testing to determine if the effect is relevant to mammals. The collective data from this tiered evaluation allows for a definitive risk characterization, ensuring that the impurity is controlled at a level that poses a negligible carcinogenic risk to patients.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmtech.com [pharmtech.com]

- 5. veeprho.com [veeprho.com]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk | RAPS [raps.org]

- 8. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. inotiv.com [inotiv.com]

- 14. criver.com [criver.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. criver.com [criver.com]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. x-cellr8.com [x-cellr8.com]

- 19. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nucro-technics.com [nucro-technics.com]

- 21. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 22. catalog.labcorp.com [catalog.labcorp.com]

- 23. Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD [oecd.org]

- 24. oecd.org [oecd.org]

Febuxostat Impurity 6 Reference Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Febuxostat (B1672324) impurity 6 reference standard, including its chemical properties, synthesis, and analytical characterization. This document is intended to support researchers, scientists, and drug development professionals in the quality control and assurance of Febuxostat.

Chemical and Physical Data

Febuxostat impurity 6 is a known process-related impurity of Febuxostat, an active pharmaceutical ingredient used in the treatment of hyperuricemia and gout.[1][2] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in drug substance and product, ensuring the safety and efficacy of the final pharmaceutical formulation.[3]

| Parameter | Value | Reference |

| Chemical Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [3][4] |

| CAS Number | 1271738-74-9 | [2][3][4][5][6] |

| Molecular Formula | C18H22N2O4S | [3][4][5] |

| Molecular Weight | 362.45 g/mol | [4] |

| Appearance | Powder | [4] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store in a cool, dry place. | [3] |

Synthesis Pathway

The synthesis of Febuxostat impurity 6 is not explicitly detailed in the public domain. However, based on the known synthesis of Febuxostat and its analogues, a plausible synthetic route can be postulated. The formation of this impurity likely occurs during the synthesis of Febuxostat, potentially as a byproduct under specific reaction conditions.

A general synthesis of Febuxostat involves the reaction of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid with various reagents.[7] The formation of the oxime functional group in impurity 6 suggests a reaction pathway involving the formyl group, which could be an intermediate or a side-product in the main Febuxostat synthesis.

Analytical Methodologies

The control of impurities is a critical aspect of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique for the analysis of Febuxostat and its related substances.[8]

High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC (RP-HPLC) method can be developed and validated for the quantification of Febuxostat impurity 6.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Kromosil C18 (or equivalent), 250 mm x 4.6 mm, 5 µm.[8]

-

Mobile Phase A: 0.1% Orthophosphoric acid in water.[8]

-

Mobile Phase B: Acetonitrile (B52724) and Methanol mixture.[8]

-

Gradient Program: A suitable gradient program should be developed to achieve optimal separation of Febuxostat and all its impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 232 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed quantity of the test sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

-

Standard Preparation: Prepare a standard solution of Febuxostat impurity 6 reference standard in the same diluent.

-

System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system by injecting the standard solution. Parameters to be checked include theoretical plates, tailing factor, and reproducibility of injections.

-

Quantification: The amount of Febuxostat impurity 6 in the test sample can be calculated by comparing the peak area of the impurity with the peak area of the reference standard.

Method Validation: The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. Validation parameters should include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.[8]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[8]

Biological Significance

As a process-related impurity, Febuxostat impurity 6 is not expected to have any therapeutic effect. The primary concern with impurities in pharmaceuticals is their potential to cause adverse effects. Therefore, it is essential to control the level of this and other impurities within the limits specified by regulatory authorities. There is no publicly available information on the specific signaling pathways or biological interactions of Febuxostat impurity 6. The focus of research and quality control is on its detection and quantification to ensure the safety of the drug product.

Conclusion

The Febuxostat impurity 6 reference standard is an indispensable tool for the pharmaceutical industry. Its use in validated analytical methods is fundamental to ensuring that Febuxostat drug substances and products meet the stringent quality and safety standards required by regulatory agencies worldwide. This guide provides a foundational understanding of the chemical properties, synthesis, and analytical control of this impurity, supporting the development and manufacturing of high-quality Febuxostat.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Febuxostat Impurity 6 | 1271738-74-9 [chemicalbook.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. Febuxostat Impurities | SynZeal [synzeal.com]

- 6. Febuxostat Impurity 6(E) [artis-standards.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. RP-HPLC method for estimating febuxostat related substances. [wisdomlib.org]

Technical Guide: Physicochemical Properties of Febuxostat Impurity 6

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Febuxostat is a potent and selective non-purine inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1][2][3] As with any active pharmaceutical ingredient (API), the identification, characterization, and control of impurities are critical for ensuring drug safety and efficacy. This technical guide provides an in-depth overview of the known physical and chemical properties of Febuxostat Impurity 6, a process-related impurity encountered during the synthesis of Febuxostat.

This document summarizes available data on its chemical identity, physicochemical characteristics, and outlines experimental protocols for its analysis and potential synthesis, based on related literature.

Chemical Identity and Physical Properties

Febuxostat Impurity 6 is scientifically known as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. It is recognized as an impurity of Febuxostat.[4] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | [4] |

| CAS Number | 1271738-74-9 | [4] |

| Molecular Formula | C18H22N2O4S | [4][5] |

| Molecular Weight | 362.44 g/mol | [5] |

| Appearance | White Solid | [6] |

| Melting Point | >125°C (decomposition) | [7] |

| Boiling Point | 516.9 ± 60.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Flash Point | 266.4 ± 32.9 °C | [2] |

| Solubility | Soluble in DMSO | |

| Purity | Typically available at >95% | [6] |

Synthesis and Formation Pathway

Febuxostat Impurity 6 is understood to be a process-related impurity. Its structure suggests it is derived from a key intermediate in one of the common synthetic routes for Febuxostat. The likely pathway involves the oximation of the aldehyde intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.

Experimental Protocols

Synthesis of Febuxostat Impurity 6 (Proposed)

The synthesis of Febuxostat Impurity 6 can likely be achieved through the oximation of its aldehyde precursor, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.[8]

Materials:

-

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

A suitable base (e.g., sodium acetate, sodium carbonate, or pyridine)

-

A suitable solvent (e.g., ethanol, aqueous ethanol, or acetonitrile)

Procedure (General):

-

Dissolve the aldehyde intermediate in the chosen solvent.

-

Add a solution of hydroxylamine hydrochloride, followed by the addition of a base to neutralize the HCl and liberate free hydroxylamine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.[9]

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by precipitation (e.g., by adding water) or extraction.

-

The crude product may be purified by recrystallization from a suitable solvent.

Analytical Characterization

The structural confirmation and purity assessment of Febuxostat Impurity 6 would be conducted using a combination of spectroscopic and chromatographic techniques.

1. High-Performance Liquid Chromatography (HPLC):

-

Method: A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of Febuxostat and its impurities.[]

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often utilized for optimal separation.

-

Detection: UV detection at an appropriate wavelength.

2. Mass Spectrometry (MS):

-

Technique: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected Ion: [M+H]+ at m/z 363.13.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl ester, isobutoxy group, aromatic protons, thiazole (B1198619) proton, and the oxime proton.

-

13C NMR: The carbon NMR spectrum would provide signals for all the unique carbon atoms in the molecule, confirming the carbon skeleton.

4. Infrared (IR) Spectroscopy:

-

The IR spectrum would show characteristic absorption bands for the functional groups present, such as the C=N of the oxime, the C=O of the ester, and the aromatic and thiazole rings.

Biological Activity and Significance

Febuxostat Impurity 6 is identified as a process-related impurity in the synthesis of Febuxostat, a known xanthine oxidase inhibitor.[4] There is currently no publicly available data to suggest that Febuxostat Impurity 6 possesses any significant independent pharmacological or biological activity. The primary concern with such impurities is their potential impact on the safety and quality of the final drug product. Regulatory guidelines often necessitate the identification and control of impurities to ensure they are present below established thresholds. Some impurities in Febuxostat have been evaluated for potential genotoxicity.[11]

Conclusion

Febuxostat Impurity 6 is a well-characterized process-related impurity with established physical and chemical properties. While detailed experimental protocols for its specific synthesis and comprehensive public spectral data are limited, its structure allows for a clear understanding of its likely synthetic origin and the analytical methods required for its identification and quantification. For researchers and drug development professionals, the control of this and other impurities is a critical aspect of ensuring the quality and safety of Febuxostat. Further studies would be beneficial to determine if this impurity has any toxicological or pharmacological relevance.

References

- 1. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Febuxostat's R&D Innovations [synapse.patsnap.com]

- 3. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmtech.com [pharmtech.com]

- 6. scielo.org.za [scielo.org.za]

- 7. researchgate.net [researchgate.net]

- 8. ETHYL 2-(3-FORMYL-4-ISOBUTOXYPHENYL)-4-METHYLTHIAZOLE-5-CARBOXYLATE | 161798-03-4 [chemicalbook.com]

- 9. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Febuxostat Impurity 6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility characteristics of Febuxostat impurity 6, also identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. Due to the limited availability of public data on this specific impurity, this guide also includes relevant solubility information for the parent drug, Febuxostat, to provide a comparative context for researchers.

Introduction to Febuxostat and Its Impurities

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1] As with any active pharmaceutical ingredient (API), the presence of impurities is a critical quality attribute that must be carefully controlled and monitored. Regulatory bodies require the identification and characterization of impurities to ensure the safety and efficacy of the final drug product. Febuxostat impurity 6 is one such process-related impurity that can arise during the synthesis of Febuxostat. Understanding its solubility is crucial for developing effective methods for its detection, quantification, and removal.

Solubility of Febuxostat Impurity 6

Currently, publicly available quantitative solubility data for Febuxostat impurity 6 is limited. The available information is summarized in the table below.

Table 1: Known Solubility of Febuxostat Impurity 6

| Solvent | Solubility | Temperature (°C) |

| Water | Insoluble (6.2 x 10⁻³ g/L)[2] | 25 |

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |

The data indicates that Febuxostat impurity 6 is practically insoluble in water.[2] While it is reported to be soluble in DMSO, a common solvent for analytical and biological studies, the quantitative limit of this solubility is not specified.[3] Further experimental studies are required to determine its solubility in a broader range of pharmaceutically relevant solvents.

Comparative Solubility Profile: Febuxostat

To provide a useful reference for researchers, the following table summarizes the solubility of the parent drug, Febuxostat, in various solvents. This data can offer insights into the potential solubility behavior of its structurally related impurities.

Table 2: Solubility of Febuxostat in Various Solvents

| Solvent | Molar Mass ( g/mol ) | Temperature (K) | Mole Fraction Solubility | Solubility (mg/mL) |

| Ethanol | 46.07 | Not Specified | - | ~5[4] |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Not Specified | - | ~10[4] |

| Dimethylformamide (DMF) | 73.09 | Not Specified | - | ~30[4] |

| Acetonitrile | 41.05 | Not Specified | Slightly Soluble[5] | - |

| Water | 18.02 | Not Specified | Practically Insoluble[5] | <1[4] |

Note: The qualitative descriptions "Slightly Soluble" and "Practically Insoluble" are as per the definitions in the Japanese Pharmacopoeia.[5] The solubility of Febuxostat in ethanol, DMSO, and DMF is significantly higher than in water.[4]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of Febuxostat impurity 6 are not available, standard methodologies used for Febuxostat can be adapted. A common and reliable method is the shake-flask method.

Shake-Flask Method for Solubility Determination:

-

Preparation of Supersaturated Solution: An excess amount of the compound (Febuxostat or its impurity) is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, g/L, or mole fraction).

Logical Relationship in Synthesis

The formation of impurities is often linked to the synthetic route of the API. Understanding these pathways is crucial for impurity profiling and control. The following diagram illustrates a simplified logical flow of how an impurity like Febuxostat impurity 6 could potentially be formed during the synthesis of Febuxostat.

Caption: Logical flow of potential Febuxostat Impurity 6 formation.

This diagram illustrates that from common starting materials, a side reaction running in parallel to the main synthesis pathway for the Febuxostat precursor could lead to the formation of the precursor for Impurity 6, which is then carried through to the final product.

Conclusion

The solubility of Febuxostat impurity 6 is a critical parameter for the development of robust analytical methods and effective purification strategies in the manufacturing of Febuxostat. While current data is limited to its insolubility in water and qualitative solubility in DMSO, the provided information on the parent drug's solubility and standard experimental protocols offers a valuable starting point for researchers. Further studies to generate a comprehensive solubility profile of Febuxostat impurity 6 in various organic solvents are highly recommended to ensure the quality and safety of Febuxostat drug products.

References

An In-depth Technical Guide to Febuxostat Impurity 6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Febuxostat (B1672324) Impurity 6, a known process-related impurity in the synthesis of the gout medication Febuxostat. The guide details its chemical identity, historical context of its likely emergence during drug development, and a plausible synthetic pathway. Detailed experimental protocols for its synthesis and characterization, including analytical data, are presented. Furthermore, this document explores the potential for the formation of such oxime impurities and the analytical methods for their detection and control. While specific biological signaling pathways for this impurity are not extensively documented, the guide touches upon the general toxicological considerations for oxime-containing compounds in pharmaceuticals.

Introduction

Febuxostat is a potent, non-purine selective inhibitor of xanthine (B1682287) oxidase, widely prescribed for the management of hyperuricemia in patients with gout.[1][2] The manufacturing process of any active pharmaceutical ingredient (API) can lead to the formation of various impurities that must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product.[3] One such impurity associated with Febuxostat is designated as Impurity 6. This guide focuses specifically on the discovery, history, and detailed technical aspects of Febuxostat Impurity 6.

Discovery and History

The specific discovery of Febuxostat Impurity 6 is not detailed in a singular, seminal publication but is understood to have been identified during the process development and impurity profiling of Febuxostat. The history of Febuxostat itself dates back to its discovery by scientists at the Japanese pharmaceutical company Teijin in 1998.[4] As with any drug development process, rigorous analysis of the API would have been conducted to identify and characterize any process-related impurities.

Febuxostat Impurity 6, chemically identified as Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate , likely emerged as a minor component in certain synthetic routes of Febuxostat. Its formation is intrinsically linked to the synthesis of the cyanophenyl group, a key structural feature of the Febuxostat molecule. Several synthetic pathways for Febuxostat involve the conversion of a formyl group to a nitrile group, a reaction that often proceeds through an oxime intermediate.[5] It is plausible that incomplete conversion or side reactions during this step led to the formation and identification of this oxime impurity.

Chemical Information

| Parameter | Information |

| Impurity Name | Febuxostat Impurity 6 |

| Systematic Name | Ethyl (E)-2-(3-((hydroxyimino)methyl)-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate |

| CAS Number | 1271738-74-9 |

| Molecular Formula | C₁₈H₂₂N₂O₄S |

| Molecular Weight | 378.45 g/mol |

| Chemical Structure |

|

Synthesis and Formation Pathway

Febuxostat Impurity 6 is not a direct intermediate in the primary synthesis of Febuxostat but rather a byproduct. Its formation is most likely to occur during the conversion of the aldehyde precursor, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, to the corresponding nitrile, which is a key intermediate in some Febuxostat syntheses.

The logical synthetic pathway for the formation and intentional preparation of Febuxostat Impurity 6 is as follows:

Caption: Plausible synthetic pathway for Febuxostat Impurity 6.

Experimental Protocol: Synthesis of Febuxostat Impurity 6

This protocol is based on the likely oximation reaction of the corresponding aldehyde precursor.

Materials:

-

Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium formate

-

Formic acid

-

Water

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate in formic acid.

-

To this solution, add hydroxylamine hydrochloride and sodium formate.

-

Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure Febuxostat Impurity 6.

Characterization and Analytical Data

Comprehensive characterization is essential to confirm the structure and purity of Febuxostat Impurity 6. The following table summarizes the expected analytical data.

| Analytical Technique | Expected Data |

| ¹H NMR | Peaks corresponding to the ethyl ester protons, isobutoxy protons, aromatic protons, thiazole (B1198619) proton, methyl protons, and the characteristic oxime proton (CH=NOH). |

| ¹³C NMR | Signals for all the carbon atoms in the molecule, including the ester carbonyl, thiazole ring carbons, aromatic carbons, isobutoxy carbons, and the oxime carbon. |

| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 378.45. |